molecular formula C13H17NO4 B13864436 Isopropyl-4-(2-nitrophenyl)butyrate

Isopropyl-4-(2-nitrophenyl)butyrate

Cat. No.: B13864436
M. Wt: 251.28 g/mol
InChI Key: YCSZMGZRSZJGRR-UHFFFAOYSA-N
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Description

Isopropyl-4-(2-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative, characterized by the presence of an isopropyl group and a nitrophenyl group attached to a butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-4-(2-nitrophenyl)butyrate typically involves the esterification of 4-(2-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-4-(2-nitrophenyl)butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(2-nitrophenyl)butyric acid and isopropanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.

Major Products Formed

    Hydrolysis: 4-(2-nitrophenyl)butyric acid and isopropanol.

    Reduction: Isopropyl-4-(2-aminophenyl)butyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl-4-(2-nitrophenyl)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-4-(2-nitrophenyl)butyrate primarily involves its hydrolysis and reduction reactions. The ester bond is susceptible to hydrolysis by esterases, leading to the release of 4-(2-nitrophenyl)butyric acid and isopropanol. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl-4-(2-aminophenyl)butyrate: The reduced form of Isopropyl-4-(2-nitrophenyl)butyrate.

    Isopropyl-4-(2-nitrophenyl)acetate: A similar ester with an acetate backbone instead of butyrate.

    Isopropyl-4-(2-nitrophenyl)propionate: Another similar ester with a propionate backbone.

Uniqueness

This compound is unique due to its specific combination of an isopropyl group and a nitrophenyl group attached to a butyrate backbone. This structure imparts distinct chemical properties, such as its reactivity towards hydrolysis and reduction, making it valuable in various research applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

propan-2-yl 4-(2-nitrophenyl)butanoate

InChI

InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

YCSZMGZRSZJGRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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